3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of ethyl and phenylsulfanyl groups through various substitution reactions. The final step often involves the formation of the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the double bonds to single bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as antimicrobial and anticancer agents. This compound may exhibit similar properties.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,3-benzothiazol-2(3H)-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Phenylsulfanyl-substituted benzothiazoles: These compounds have a phenylsulfanyl group attached to the benzothiazole ring.
Uniqueness
The unique combination of ethyl, phenylsulfanyl, and cyclohexenyl groups in 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide sets it apart from other similar compounds, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C34H33IN2S3 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C34H33N2S3.HI/c1-3-35-28-17-8-10-19-30(28)38-32(35)23-21-25-13-12-14-26(34(25)37-27-15-6-5-7-16-27)22-24-33-36(4-2)29-18-9-11-20-31(29)39-33;/h5-11,15-24H,3-4,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YBUPBKKGZOVCQS-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3SC4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3SC4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-] |
Origin of Product |
United States |
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